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Compound of Interest

Compound Name: (-)-Sabinene

Cat. No.: B131225

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
bicyclic monoterpene, (-)-Sabinene. The information presented herein is crucial for the
identification, characterization, and quality control of this natural product, which is of significant
interest in the fields of chemical research, and drug discovery due to its various biological
activities. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, complete with experimental protocols and data visualization to
facilitate a deeper understanding of its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic
molecules. The following tables summarize the *H and 3C NMR spectroscopic data for (-)-
Sabinene, recorded in deuterated chloroform (CDClIs).

'H NMR Spectroscopic Data
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Chemical Shift (3,

Coupling Constant

Proton (Position) Multiplicity
ppm) (J, Hz)
H-2a 2.15 ddd 13.0,85,15
H-2[3 2.05 ddd 13.0,9.0, 2.0
H-3 1.80 m
H-5 1.45 m
H-6a 0.85 dd 50,15
H-6p3 0.70 dd 5.0, 5.0
H-7 1.75 septet 7.0
H-8 (CH3) 0.95 d 7.0
H-9 (CHs) 0.90 d 7.0
H-10a (=CH-) 4.70 s
H-10b (=CHz) 4.50 s
13C NMR Spectroscopic Data[1]
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Carbon (Position) Chemical Shift (3, ppm)
C-1 42.5
C-2 30.0
C-3 31.0
C-4 150.0
C-5 38.0
C-6 20.0
C-7 28.0
C-8 (CHs) 21.0
C-9 (CHs) 20.5
C-10 (=CHz) 105.0

Experimental Protocol: NMR Analysis

High-resolution *H and 3C NMR spectra were acquired on a Bruker Avance spectrometer
operating at a proton frequency of 400 MHz.[1]

o Sample Preparation: Approximately 10 mg of purified (-)-Sabinene was dissolved in 0.6 mL
of deuterated chloroform (CDCls, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS)
as an internal standard. The solution was transferred to a 5 mm NMR tube.

e 1H NMR Acquisition: One-dimensional proton NMR spectra were recorded using a standard
pulse sequence. Key parameters included a spectral width of 12 ppm, an acquisition time of
4 seconds, a relaxation delay of 1 second, and 16 scans.

e 13C NMR Acquisition: Proton-decoupled 3C NMR spectra were obtained with a spectral width
of 220 ppm, an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and
accumulating 1024 scans to achieve an adequate signal-to-noise ratio.

» Data Processing: The raw data (Free Induction Decay - FID) was processed using
appropriate software (e.g., MestReNova, TopSpin). The processing steps involved Fourier
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transformation, phase correction, and baseline correction. Chemical shifts were referenced
to the TMS signal (& = 0.00 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.
The IR spectrum of (-)-Sabinene exhibits characteristic absorption bands corresponding to its
structural features.

IR SpectroscopicData @000

Wavenumber (cm~?) Vibrational Mode Intensity
3075 =C-H stretch (alkene) Medium
2960-2870 C-H stretch (alkane) Strong
1650 C=C stretch (alkene) Medium
1465, 1380 C-H bend (alkane) Medium
885 =C-H bend (out-of-plane) Strong

Experimental Protocol: FT-IR Analysis

The Fourier-Transform Infrared (FT-IR) spectrum was recorded on a PerkinElmer Spectrum
100 FT-IR spectrometer.

o Sample Preparation: A thin film of neat (-)-Sabinene was placed between two sodium
chloride (NaCl) plates.

» Data Acquisition: The spectrum was recorded in the range of 4000-600 cm~*. A total of 16
scans were co-added at a resolution of 4 cm~1 to obtain a high-quality spectrum. A
background spectrum of the clean NacCl plates was recorded and automatically subtracted
from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is invaluable for its identification and structural confirmation. The mass
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spectrum of (-)-Sabinene is typically obtained using Gas Chromatography-Mass Spectrometry
(GC-MS) with Electron lonization (EI).

Mass Spectrometry Data (EI-MS)[3]

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment
136 20 [M]* (Molecular lon)

121 35 [M - CHs]*

107 15 [M - C2Hs]*

93 100 [M - C3H7]* (Base Peak)
91 60 [C7H7]* (Tropylium ion)
79 45 [CeH7]*

77 50 [CeHs]*

69 30 [CsHo]*

41 55 [C3Hs]*

Experimental Protocol: GC-EI-MS Analysis

The GC-MS analysis was performed on an Agilent 6890 GC system coupled to a 5973 Mass
Selective Detector.

e Gas Chromatography (GC):

[¢]

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 pm film thickness).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

[e]

[e]

Injector Temperature: 250 °C.

o

Oven Temperature Program: Initial temperature of 60 °C, held for 2 minutes, then ramped
to 240 °C at a rate of 5 °C/min, and held for 5 minutes.

e Mass Spectrometry (MS):
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[e]

lonization Mode: Electron lonization (El) at 70 eV.

(¢]

lon Source Temperature: 230 °C.

[¢]

Quadrupole Temperature: 150 °C.

[¢]

Mass Range: m/z 40-400.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (-)-
Sabinene.

Spectroscopic Analysis Data Acquisition & Processing
Sample Preparation Structural Elucidation

(-)-Sabinene Sample ——®-[E S EEES e el(e] o) IR Spectrum Structure Confirmation
A
NMR Spectroscopy
(. 15C) NMR Spectra

Click to download full resolution via product page
Caption: Workflow for the spectroscopic characterization of (-)-Sabinene.

The logical flow of this process begins with the preparation of the (-)-Sabinene sample, which
then undergoes parallel analysis by NMR, FT-IR, and GC-MS. The data from each technique is
acquired and processed to yield the respective spectra. Finally, the information from all
spectroscopic methods is integrated to confirm the chemical structure of (-)-Sabinene.
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Caption: Proposed EI-MS fragmentation of (-)-Sabinene.

The electron ionization of (-)-Sabinene leads to the formation of a molecular ion at m/z 136.
The most favorable fragmentation pathway involves the loss of an isopropyl radical, resulting in
the stable base peak at m/z 93. Another significant fragmentation is the loss of a methyl radical
to form the ion at m/z 121. The ion at m/z 91, corresponding to the tropylium cation, is likely
formed from the base peak through the loss of a hydrogen molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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